3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate, commonly referred to as 3'-O-(4-benzoyl)benzoyl ATP, is a modified nucleotide that plays a significant role in biochemical research, particularly in studies involving enzyme mechanisms and energy transfer processes. This compound is derived from adenosine triphosphate (ATP), the primary energy currency of cells, with a benzoyl moiety introduced at the 3' position of the ribose sugar, which modifies its properties and interactions.
The compound can be synthesized from adenosine triphosphate through various chemical methods that involve the introduction of benzoyl groups. The synthesis typically requires specific reagents and conditions to ensure high yield and purity.
3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate is classified as a nucleotide analog. It belongs to the group of modified nucleotides that are used in biochemical assays and studies to explore enzyme activity, receptor interactions, and metabolic pathways.
The synthesis of 3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate can be achieved through a multi-step process involving the protection of functional groups, benzoylation, and phosphorylation.
The synthetic procedure often involves:
The molecular structure of 3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate consists of:
The molecular formula is C₁₄H₁₅N₅O₁₄P₃, with a molecular weight of approximately 485.2 g/mol. The presence of the benzoyl group alters its solubility and binding characteristics compared to standard ATP.
3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate participates in various biochemical reactions:
In experimental setups, this compound allows researchers to investigate specific interactions within enzymatic pathways by providing a modified substrate that may exhibit altered kinetics or binding affinities.
The mechanism of action for 3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate primarily involves its role as an ATP analog:
Studies utilizing this compound have shown that it can affect enzyme activity differently than ATP due to steric hindrance introduced by the benzoyl group, providing insights into enzyme specificity and regulation .
3'-O-(4-benzoyl)benzoyladenosine 5'-triphosphate has several applications in scientific research:
This compound serves as a vital tool in molecular biology and biochemistry, enabling researchers to dissect complex biological systems with greater precision.
BzATP functions as a competitive agonist at P2Y purinergic receptors, binding to the orthosteric ATP/ADP recognition site through conserved aromatic and basic residues. Mutagenesis studies on human P2Y receptors reveal that residues Phe185 and Phe291 are critical for coordinating the adenine ring of ATP and its analogs. Alanine substitution at these positions reduces BzATP potency by >100-fold, confirming their role in anchoring the benzoylbenzoyl moiety [4] [6]. Unlike ATP, BzATP exhibits irreversible binding in photoaffinity labeling studies due to its 4-benzoylbenzoyl group, which forms covalent adducts with receptor nucleophiles upon UV exposure. This property allows prolonged receptor activation even after washout, distinguishing it from endogenous nucleotides [6]. Binding assays further demonstrate that BzATP displaces [³²P]-labeled ATP analogs with nanomolar affinity (Ki ≈ 172 nM), validating direct competition at the catalytic site [6].
BzATP efficacy at P2Y receptors is strictly dependent on guanine nucleotide availability. In turkey erythrocyte membranes, BzATP stimulates inositol phosphate formation only in the presence of GTPγS (guanosine 5′-O-(3-thiotriphosphate), indicating Gq-protein coupling dependency [6]. Pre-treatment with the GDP-locked state inducer GDPβS abolishes phospholipase C activation, confirming G-protein intermediation. Notably, photolysis of BzATP-bound P2Y receptors enhances GTPγS sensitivity:
BzATP is the prototypic agonist for P2X7 receptors, exhibiting significantly higher potency than ATP across species. However, this superiority varies markedly due to receptor polymorphisms and experimental conditions:
Table 1: BzATP vs. ATP EC50 at P2X7 Receptors
| Species | BzATP EC50 (μM) | ATP EC50 (μM) | BzATP Potency Fold vs. ATP |
|---|---|---|---|
| Human | 4.7 | 541 | ~115-fold |
| Rat | 3.6 | 130 | ~36-fold |
| Mouse | 285 | 2,400 | ~8.4-fold |
[Data compiled from multiple studies [1] [2] [8]]
Critical factors influencing potency include:
BzATP exhibits subtype-specific partial agonism at non-P2X7 receptors, characterized by reduced efficacy and variable potency:
Table 2: BzATP Agonist Profile at Key P2X Subtypes
| Receptor Subtype | BzATP EC50 (μM) | Maximal Response (% vs. ATP) | Functional Outcome |
|---|---|---|---|
| P2X1 | 0.02 (Human) | 60–70% | Rapid desensitization |
| P2X3 | 0.08 (Human) | 40–50% | Transient calcium influx |
| P2X2 | 0.75 (Human) | 75–80% | Sustained cation current |
| P2X2/3 heteromer | 0.0094 (Human) | 90% | Enhanced pain signaling |
[Data from recombinant receptor studies [2] [5] [8]]
Key mechanistic insights:
In disease models like Huntington’s, BzATP’s partial activity at presynaptic P2X3 receptors enhances adenosine formation via ectonucleotidase metabolism. This activates inhibitory A1 receptors, reducing corticostriatal glutamate release independently of P2X7 [9].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0